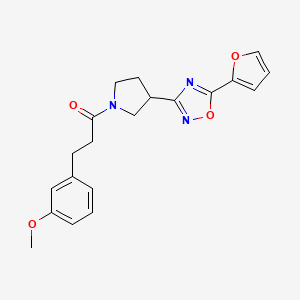
1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)propan-1-one belongs to a class of organic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a pyrrolidine unit. The presence of these functional groups contributes to its biological properties. The molecular formula is C19H22N4O3, with a molecular weight of approximately 358.40 g/mol.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives, including compounds similar to the one in focus. For instance:
- Cell Proliferation Inhibition : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives have been reported as low as 0.19 µM against MCF-7 cells, indicating potent antiproliferative effects .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving caspase activation. For example, compounds similar to the target compound have been shown to increase caspase 3/7 activity, leading to cell cycle arrest at the G1 phase .
Antimicrobial and Antiviral Properties
The oxadiazole scaffold has also been recognized for its antimicrobial and antiviral activities:
- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have demonstrated effectiveness against a range of pathogens, including bacteria and viruses. This broad-spectrum activity is crucial for developing new antimicrobial agents .
Table 1: Biological Activity Summary of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.19 | Apoptosis via caspase activation |
| Compound B | HCT-116 | 0.48 | Cell cycle arrest at G1 phase |
| Compound C | A549 | 0.12 | Induction of p53 expression |
Case Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives, one compound exhibited an IC50 value lower than that of doxorubicin against MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that the compound effectively triggers apoptotic pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of oxadiazole derivatives against resistant strains of bacteria. The results showed that certain modifications in the structure significantly enhanced antibacterial efficacy, suggesting a potential pathway for developing new antibiotics .
属性
IUPAC Name |
1-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-5-2-4-14(12-16)7-8-18(24)23-10-9-15(13-23)19-21-20(27-22-19)17-6-3-11-26-17/h2-6,11-12,15H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKDLRNQZZCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













